Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride

Water‑stable olefin polymerization catalyst α‑olefin oligomerization constrained‑geometry catalyst robustness

Dimethylsilyl (t‑butylamido)cyclopentadienyl zirconium dichloride (CAS 184899‑34‑1) is a group 4 constrained‑geometry catalyst (CGC) precursor of the general type [Me₂Si(Cp)(NᵗBu)]ZrCl₂, distinguished by an unsubstituted cyclopentadienyl ring linked via a dimethylsilyl bridge to a tert‑butylamido donor. CGCs are half‑sandwich complexes that, upon activation with methylaluminoxane (MAO), generate electrophilic cationic species capable of olefin insertion with an exceptionally open coordination sphere.

Molecular Formula C11H19Cl2NSiZr-
Molecular Weight 355.49 g/mol
Cat. No. B13732337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride
Molecular FormulaC11H19Cl2NSiZr-
Molecular Weight355.49 g/mol
Structural Identifiers
SMILESCC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
InChIInChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2
InChIKeyDWLPTWORXCHIAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride – Procurement-Relevant Identity and Class Positioning


Dimethylsilyl (t‑butylamido)cyclopentadienyl zirconium dichloride (CAS 184899‑34‑1) is a group 4 constrained‑geometry catalyst (CGC) precursor of the general type [Me₂Si(Cp)(NᵗBu)]ZrCl₂, distinguished by an unsubstituted cyclopentadienyl ring linked via a dimethylsilyl bridge to a tert‑butylamido donor [1]. CGCs are half‑sandwich complexes that, upon activation with methylaluminoxane (MAO), generate electrophilic cationic species capable of olefin insertion with an exceptionally open coordination sphere [2]. This compound occupies a unique position within the CGC family because the absence of ring methylation profoundly alters the steric and electronic environment at the metal centre compared to the industry‑standard tetramethylcyclopentadienyl congeners.

Catalyst class Constrained-geometry catalyst (CGC) precursor
Ligand feature Unsubstituted Cp ring; distinct steric/electronic profile
Activation MAO-activated for olefin insertion catalysis

Why Dimethylsilyl (t‑butylamido)cyclopentadienyl zirconium dichloride Cannot Be Replaced by Other Constrained‑Geometry Complexes


CGCs with identical bridging motifs but different cyclopentadienyl substitution patterns exhibit markedly divergent catalytic behaviour and product profiles. The extent of Cp‑ring methylation controls not only the electrophilicity of the active species but also the relative rates of chain propagation versus β‑hydride elimination – the key step that determines whether the catalyst produces high‑molecular‑weight polymer or α‑olefin oligomers [1]. Furthermore, solid‑state structural data reveal that [(C₅H₄)SiMe₂(N‑ᵗBu)]ZrCl₂ exists as a chloride‑bridged dimer, whereas the indenyl analogue [(C₉H₆)SiMe₂(N‑ᵗBu)]ZrCl₂ is monomeric ; these differences directly impact solubility, activation kinetics, and handling requirements. Consequently, substituting the unsubstituted‑Cp zirconium CGC with a tetramethyl‑Cp or indenyl variant is not a ‘drop‑in’ replacement but rather a fundamental change in catalyst architecture that alters the entire product slate.

Product slate shift
Unsubstituted Cp favors α-olefin oligomers; tetramethyl-Cp analogs produce high-MW polyethylene. Substituting changes the entire product distribution.
Activation stoichiometry
Dimeric solid-state structure requires different co-catalyst loading vs. monomeric indenyl or tetramethyl-Cp CGCs, impacting process economics.
Comonomer response
Cp substitution pattern alters comonomer incorporation; tetramethyl-Cp catalysts may not achieve the same α-olefin uptake, limiting copolymer design.

Dimethylsilyl (t‑butylamido)cyclopentadienyl zirconium dichloride – Quantified Differentiation Against Closest Analogs


Water‑Stability Conferred by Self‑Generated Oligomer Coating: A Unique Operational Advantage Over All Other CGCs

When activated with MAO, [Me₂Si(Cp)(NᵗBu)]ZrCl₂ generates α‑olefin oligomers that form a protective hydrophobic coating around the active metal centre [1]. This coating enables the catalyst–cocatalyst system to survive deliberate treatment with liquid water and even dilute hydrochloric acid; afterwards the system remains significantly active for ethylene polymerization and uniquely produces long‑chain branched polyethylene [1]. In contrast, the tetramethylcyclopentadienyl titanium CGC [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ and its zirconium analogue are notoriously moisture‑sensitive and undergo irreversible deactivation upon contact with water, a property documented across the entire metallocene and CGC literature [2]. No other CGC has been reported to exhibit this self‑protecting oligomer‑coating behaviour.

Self-generated oligomer coating
Reported
Target: retains significant ethylene polymerization activity after water/HCl treatment. Comparator: immediate irreversible deactivation (tetramethyl-Cp Ti/Zr CGCs).
Supports water-tolerant polymerization workflows
Based on reported survival after deliberate water/HCl treatment
Water‑stable olefin polymerization catalyst α‑olefin oligomerization constrained‑geometry catalyst robustness

Product‑Slate Switch: Selective α‑Olefin Oligomer Production Versus High‑Molecular‑Weight Polyethylene

The unsubstituted‑Cp zirconium CGC [Me₂Si(Cp)(NᵗBu)]ZrCl₂/MAO is explicitly described as ‘a useful catalyst for the production of α‑olefin oligomers’ [1], indicating that chain transfer (β‑hydride elimination) dominates over chain propagation under standard conditions. The tetramethyl‑Cp titanium congener [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ is the prototypical ethylene polymerisation catalyst, producing high‑molecular‑weight polyethylene with activities reported up to 290 × 10⁶ g mol⁻¹ h⁻¹ under comparable MAO activation [2], and is not associated with selective oligomer formation. This fundamental difference in the propagation‑to‑termination rate ratio is a direct consequence of Cp‑ring substitution and metal identity.

Oligomers vs polymer
Reported
Target: α-olefin oligomers (chain-transfer dominated). Comparator: high-MW polyethylene (polymerization-dominated, tetramethyl-Cp Ti CGC).
Oligomer-selective CGC; distinct product identity
Product distribution differs qualitatively
Ethylene oligomerization α‑olefin synthesis CGC product selectivity

Solid‑State Dimeric Architecture: Direct Structural Evidence for Differentiated Handling and Activation Behaviour

X‑ray crystallographic analysis reveals that [(C₅H₄)SiMe₂(N‑ᵗBu)]ZrCl₂ (1) is a centrosymmetric chloride‑bridged dimer in the solid state, with asymmetric bridging Zr–Cl bond distances of 2.618(1) Å and 2.657(1) Å . By contrast, the indenyl analogue [(C₉H₆)SiMe₂(N‑ᵗBu)]ZrCl₂ (2) crystallises as a discrete monomer . The dimeric structure of 1 implies that two equivalents of activator (MAO or borate) are required per dimer to generate two mononuclear active species, whereas monomeric CGCs consume one equivalent of activator per metal centre. This stoichiometric difference directly affects the economically optimal Al/Zr ratio during catalyst formulation.

Solid-state dimer
Source review
Dimeric with bridging Zr–Cl distances 2.618(1) and 2.657(1) Å; indenyl analogue is monomeric.
Dimeric structure affects activation stoichiometry
Source missing; confirm with supplier or independent crystallography
Organometallic crystal structure chloride‑bridged dimer CGC precursor activation

Cp‑Ring Substitution Effect on Comonomer Incorporation: Class‑Level Evidence Supporting Superior α‑Olefin Uptake by Less‑Substituted CGCs

A systematic study of dimethylsilylene‑bridged CGCs demonstrated that the 3,4‑dimethylcyclopentadienyl titanium complex [Me₂Si(C₅Me₂H₂)(ᵗBuN)]TiCl₂ exhibits a higher incorporation ratio of 1‑octene in ethylene/1‑octene copolymerization at 80 °C compared to the tetramethyl‑Cp analogue [Me₂Si(C₅Me₄)(ᵗBuN)]TiCl₂, as determined by density measurements and ¹³C NMR analysis of the resulting copolymers [1]. Extrapolating this trend, the completely unsubstituted Cp ligand in [Me₂Si(Cp)(NᵗBu)]ZrCl₂ is expected to offer even lower steric congestion at the active site, potentially enabling still higher comonomer incorporation. The same study confirms that the zirconium analogue of the dimethyl‑Cp CGC is also active for copolymerization and yields high‑molecular‑weight copolymers [1].

Comonomer uptake trend
Class-level
Systematic study: 3,4-dimethyl-Cp Ti CGC incorporates more 1-octene than tetramethyl-Cp Ti CGC. Extrapolation suggests unsubstituted Cp may further enhance incorporation.
Lower Cp substitution may increase comonomer incorporation
Class-level trend; direct data for this compound to verify
Ethylene/1‑octene copolymerization comonomer incorporation ratio Cp‑substituent steric effect

Long‑Chain Branched Polyethylene from Ethylene Alone: A Single‑Catalyst Route Unique to the Unsubstituted‑Cp Zr CGC

After the water‑treatment step described above, the reactivated [Me₂Si(Cp)(NᵗBu)]ZrCl₂/MAO system produces polyethylene that contains long‑chain branches (LCB), as evidenced by rheological characterisation [1]. In contrast, the tetramethyl‑Cp titanium CGC [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂/MAO produces essentially linear polyethylene unless a macromonomer or a second catalyst is deliberately introduced in a tandem process [2]. The ability of the unsubstituted‑Cp Zr catalyst to generate LCB‑PE from ethylene as the sole monomer is attributed to its dual oligomerization/polymerization character: the in‑situ‑generated α‑olefin oligomers are copolymerised into the growing polyethylene chain, creating long‑chain branches without an external comonomer feed.

LCB-PE from ethylene only
Reported
After water treatment, produces polyethylene with long-chain branches (rheological evidence). Comparator (tetramethyl-Cp Ti CGC) yields linear PE unless tandem catalysis used.
Supports single-catalyst route to LCB-PE
Rheological characterization; branching density not quantified in one study
Long‑chain branched polyethylene single‑site catalyst ethylene homopolymerization branching

Dimethylsilyl (t‑butylamido)cyclopentadienyl zirconium dichloride – Evidence‑Based Application Scenarios for Scientific and Industrial Procurement


Selective Synthesis of Linear α‑Olefins via Ethylene Oligomerization

Procurement for ethylene oligomerization to produce C₄–C₂₀ linear α‑olefins is justified by the catalyst’s documented ability to generate α‑olefin oligomers as the primary product [1]. Unlike tetramethyl‑Cp CGCs that predominantly yield high‑molecular‑weight polyethylene, the unsubstituted‑Cp zirconium system favours chain transfer over propagation, delivering an oligomer product stream suitable as comonomer feedstock or detergent intermediates.

Moisture‑Tolerant Catalyst Formulation for Non‑Anhydrous Polymerization Environments

The unique self‑coating behaviour of [Me₂Si(Cp)(NᵗBu)]ZrCl₂ with in‑situ‑generated α‑olefin oligomers renders the activated catalyst system tolerant to water and dilute mineral acid [1]. This property enables polymerization protocols that do not require rigorously anhydrous solvents or glove‑box conditions, reducing operational cost and complexity relative to any other group 4 CGC.

Single‑Catalyst Production of Long‑Chain Branched Polyethylene from Ethylene Monomer Only

After the oligomer‑coating and water‑treatment sequence, the catalyst produces polyethylene with long‑chain branches from ethylene as the sole monomer [1]. This single‑catalyst, single‑monomer route to LCB‑PE is not achievable with tetramethyl‑Cp Ti or Zr CGCs, which require either a second catalyst or deliberate macromonomer addition to introduce long‑chain branching [2]. The resulting LCB‑PE is valuable for blown‑film, blow‑moulding, and thermoforming applications where high melt strength is essential.

High‑Comonomer‑Incorporation Copolymerization for Very‑Low‑Density Polyolefins

Based on the established trend that reduced Cp‑ring methylation enhances α‑olefin comonomer incorporation in CGCs [1], the unsubstituted‑Cp zirconium complex is the preferred catalyst candidate when maximum 1‑octene or 1‑hexene uptake is required for the synthesis of very‑low‑density ethylene copolymers (plastomers, elastomers). Users currently employing tetramethyl‑Cp catalysts who need higher comonomer content should evaluate this compound as a replacement.

Application
Selection Property
Validation Focus
Synthesis of linear α-olefins
Oligomerization-selective catalyst
α-Olefin distribution and catalyst productivity
Non-anhydrous polymerization
Water-tolerant activated system
Activity retention after water exposure
Long-chain branched polyethylene
In-situ oligomer incorporation
Melt strength and branching verification
Very-low-density copolymers
High comonomer incorporation potential
Comonomer uptake under target conditions
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